Cas no 282087-44-9 (4-Iodo-3-methoxybenzenecarboxylic acid)
4-Iodo-3-methoxybenzenecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-3-methoxybenzoic acid
- 4-Iodo-3-methoxybenzenecarboxylic acid
- 3-Methoxy-4-jodbenzoesaeure
- 4-iodo-3-(methyloxy)benzoic acid
- 4-iodo-3-methoxy-benzoic acid
- 4-Jod-3-methoxy-benzoesaeure
- AGN-PC-01N2N4
- Benzoic acid, 4-iodo-3-methoxy-
- CTK6J6786
- iodomethoxybenzenecarboxylicacid
- SureCN410669
- MFCD09753732
- SCHEMBL410669
- 4-Iodo-3-methoxybenzoicacid
- EN300-188811
- CS-0132529
- DTXSID40591649
- A1-04142
- Z1269139629
- AT15468
- J-515556
- DA-39303
- WUGQVHZHKSOODO-UHFFFAOYSA-N
- LD-0749
- 282087-44-9
- AKOS005073555
-
- MDL: MFCD09753732
- Inchi: 1S/C8H7IO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
- InChI Key: WUGQVHZHKSOODO-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(=O)O)=CC=1OC
Computed Properties
- Exact Mass: 277.94399g/mol
- Monoisotopic Mass: 277.94399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.5Ų
4-Iodo-3-methoxybenzenecarboxylic acid Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I183409-1g |
4-Iodo-3-methoxybenzenecarboxylic acid |
282087-44-9 | 98% | 1g |
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$320 | 2021-06-17 | |
| TRC | I708643-25mg |
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282087-44-9 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | I708643-50mg |
4-Iodo-3-methoxybenzenecarboxylic acid |
282087-44-9 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | I708643-100mg |
4-Iodo-3-methoxybenzenecarboxylic acid |
282087-44-9 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | I708643-250mg |
4-Iodo-3-methoxybenzenecarboxylic acid |
282087-44-9 | 250mg |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR400602-250mg |
4-Iodo-3-methoxybenzoic acid |
282087-44-9 | 98% | 250mg |
£17.00 | 2025-02-20 | |
| Apollo Scientific | OR400602-1g |
4-Iodo-3-methoxybenzoic acid |
282087-44-9 | 98% | 1g |
£48.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC080-1g |
4-Iodo-3-methoxybenzenecarboxylic acid |
282087-44-9 | 98% | 1g |
1009.0CNY | 2021-07-14 |
4-Iodo-3-methoxybenzenecarboxylic acid Suppliers
4-Iodo-3-methoxybenzenecarboxylic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-Iodo-3-methoxybenzenecarboxylic acid
4-Iodo-3-methoxybenzenecarboxylic Acid: An Overview of a Versatile Compound (CAS No. 282087-44-9)
4-Iodo-3-methoxybenzenecarboxylic acid (CAS No. 282087-44-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, has shown promise in various applications, from drug development to advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 4-Iodo-3-methoxybenzenecarboxylic acid, highlighting recent research findings and future prospects.
Chemical Structure and Properties
4-Iodo-3-methoxybenzenecarboxylic acid is a substituted benzoic acid with an iodine atom at the 4-position and a methoxy group at the 3-position. The presence of these functional groups imparts unique chemical properties to the molecule. The iodine atom is a versatile leaving group, making the compound an excellent precursor for various synthetic transformations. The methoxy group, on the other hand, enhances the solubility and reactivity of the molecule in polar solvents.
The molecular formula of 4-Iodo-3-methoxybenzenecarboxylic acid is C8H7O3I, with a molecular weight of approximately 256.05 g/mol. The compound is typically a white crystalline solid at room temperature and has a melting point around 150°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
Synthesis Methods
The synthesis of 4-Iodo-3-methoxybenzenecarboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the iodination of 3-methoxybenzoic acid using iodine monochloride (ICl) or iodine trifluoride (IF3). This reaction typically proceeds under mild conditions and yields high purity products.
An alternative approach involves the direct arylation of iodoacetic acid with 1-bromo-2-methoxybenzene using palladium-catalyzed cross-coupling reactions. This method offers high regioselectivity and can be scaled up for industrial production. Recent advancements in catalytic systems have further improved the efficiency and selectivity of these reactions, making them more attractive for large-scale synthesis.
Applications in Medicinal Chemistry
4-Iodo-3-methoxybenzenecarboxylic acid has shown potential in medicinal chemistry due to its ability to serve as a building block for more complex molecules. One notable application is in the development of anti-cancer drugs. Research has demonstrated that derivatives of this compound can exhibit potent cytotoxic activity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that certain derivatives of 4-Iodo-3-methoxybenzenecarboxylic acid showed significant inhibition of tumor growth in xenograft models.
Beyond cancer therapy, this compound has also been explored for its anti-inflammatory properties. Studies have shown that it can modulate key signaling pathways involved in inflammation, making it a promising candidate for developing new anti-inflammatory drugs. Additionally, its ability to cross biological membranes efficiently makes it suitable for use in drug delivery systems.
Potential Applications in Materials Science
In addition to its medicinal applications, 4-Iodo-3-methoxybenzenecarboxylic acid has found use in materials science. Its unique structure makes it an excellent precursor for synthesizing functionalized polymers and organic-inorganic hybrid materials. For example, researchers have used this compound to create conductive polymers with enhanced electrical properties, which have potential applications in electronic devices and sensors.
The iodine atom in 4-Iodo-3-methoxybenzenecarboxylic acid can also be utilized for post-polymerization modifications, allowing for the creation of materials with tailored properties. This flexibility is particularly valuable in developing advanced materials for energy storage and conversion applications.
Current Research Trends and Future Prospects
The ongoing research on 4-Iodo-3-methoxybenzenecarboxylic acid is focused on expanding its utility across various fields. In medicinal chemistry, efforts are being made to optimize its derivatives for improved pharmacological profiles and reduced side effects. Advanced computational methods are being employed to predict the biological activity of these derivatives, accelerating the drug discovery process.
In materials science, researchers are exploring new synthetic strategies to incorporate this compound into more complex architectures. For instance, recent studies have demonstrated the use of click chemistry to link multiple units of 4-Iodo-3-methoxybenzenecarboxylic acid, creating supramolecular assemblies with unique properties.
The future prospects for 4-Iodo-3-methoxybenzenecarboxylic acid are promising. As our understanding of its chemical behavior continues to deepen, we can expect to see more innovative applications emerging from both academic and industrial research labs.
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